

Flow cytometry analysis of immune cell activation by Diprovocim-X

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Compound of Interest

Compound Name: *Diprovocim-X*

Cat. No.: *B10832013*

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A Comparative Guide to Immune Cell Activation by Diprovocim-X

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Diprovocim-X**, a novel synthetic Toll-like receptor 1/2 (TLR1/TLR2) agonist, with other immune cell activators. It includes supporting experimental data, detailed protocols for flow cytometry analysis, and visualizations of the key signaling pathways and experimental workflows.

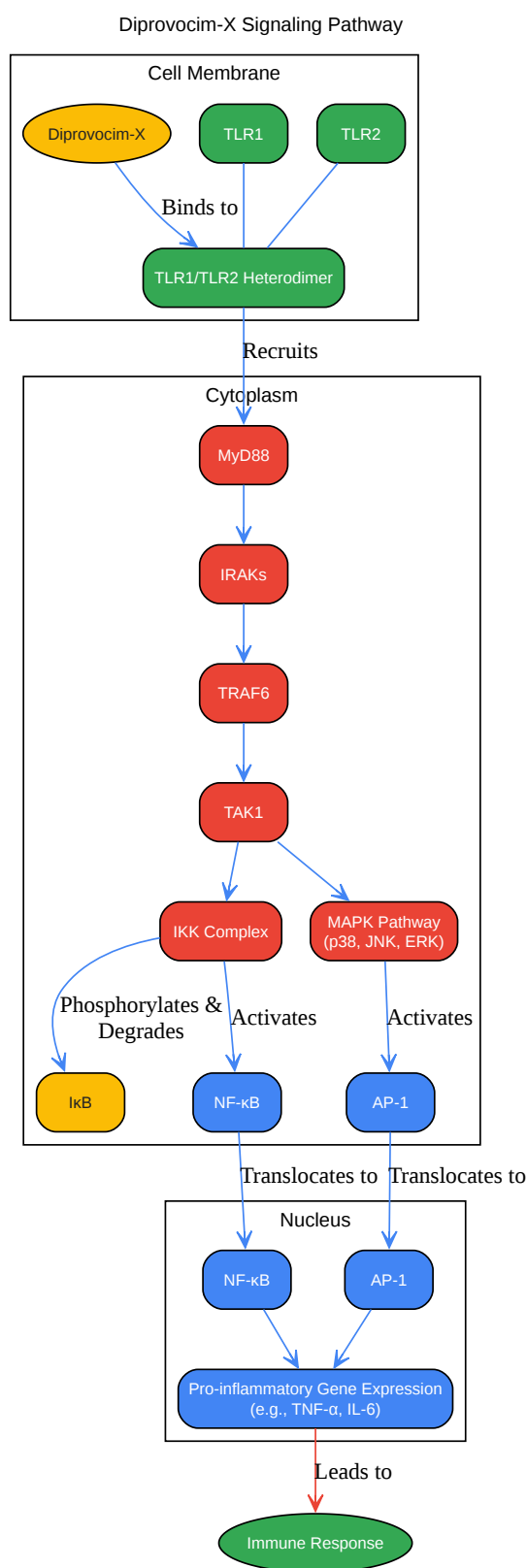
Performance Comparison: Diprovocim-X vs. Alternative Immune Activators

Diprovocim-X has demonstrated exceptional potency in activating immune cells compared to the well-established TLR1/TLR2 agonist, Pam3CSK4. This heightened activity is reflected in its ability to induce cytokine production at significantly lower concentrations. The following table summarizes the half-maximal effective concentration (EC50) values for TNF- α induction by **Diprovocim-X** in various immune cell populations.

Cell Type	Diprovocim-X EC50 (TNF- α induction)	Reference Compound	Reference Compound EC50 (TNF- α induction)
Human THP-1 cells	110 pM[1]	Pam3CSK4	Reported to be less potent than Diprovocim[2]
Human PBMCs	875 pM[1]	-	-
Mouse Peritoneal Macrophages	1.3 nM[1]	-	-
Mouse Bone Marrow- Derived Dendritic Cells (BMDCs)	6.7 nM[1]	-	-

Mechanism of Action: The TLR1/TLR2 Signaling Pathway

Diprovocim-X activates immune cells by binding to the TLR1/TLR2 heterodimer on the cell surface. This binding event initiates a downstream signaling cascade through the MyD88-dependent pathway, culminating in the activation of key transcription factors, NF- κ B and AP-1. These transcription factors then orchestrate the expression of pro-inflammatory cytokines and chemokines, leading to a robust immune response.



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Caption: **Diprovocim-X** activates the TLR1/TLR2 signaling pathway.

Experimental Protocols

Flow Cytometry Analysis of Dendritic Cell Activation

This protocol outlines the steps for analyzing the activation of bone marrow-derived dendritic cells (BMDCs) following stimulation with **Diprovocim-X** or other TLR agonists.

Materials:

- Bone marrow cells isolated from mice
- Complete RPMI-1640 medium supplemented with GM-CSF
- **Diprovocim-X**, Pam3CSK4, or other TLR agonists
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD80, and CD86
- 7-AAD or other viability dye
- Flow cytometer

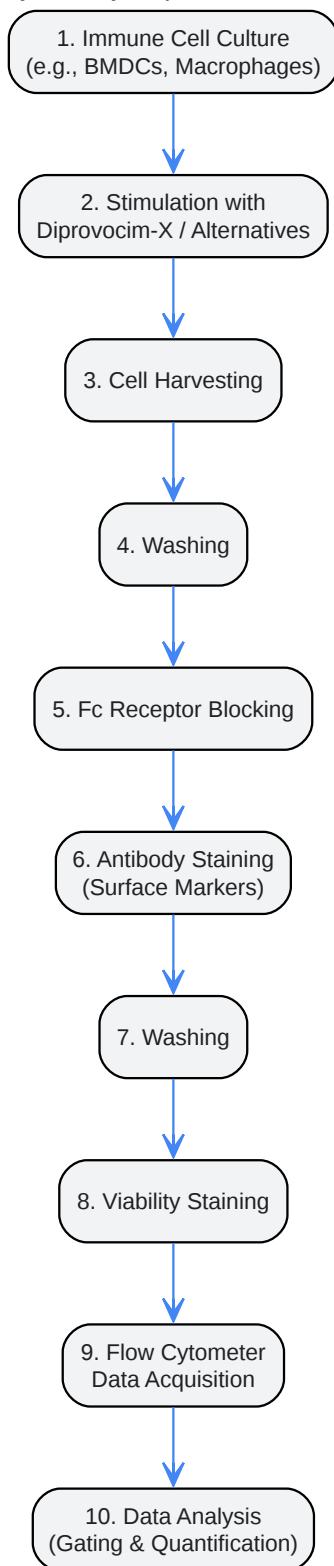
Procedure:

- **BMDC Culture:** Culture bone marrow cells in complete RPMI-1640 medium containing GM-CSF for 6-8 days to generate immature dendritic cells.
- **Stimulation:** Plate immature BMDCs at a density of 1×10^6 cells/mL in a 24-well plate. Stimulate the cells with varying concentrations of **Diprovocim-X** or other agonists for 24 hours. Include an unstimulated control.
- **Cell Harvesting:** After incubation, gently harvest the cells by pipetting and transfer to FACS tubes.
- **Washing:** Wash the cells twice with cold PBS by centrifugation at $300 \times g$ for 5 minutes.

- **Fc Receptor Blocking:** Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking antibody and incubate for 10 minutes on ice to prevent non-specific antibody binding.
- **Surface Staining:** Add the cocktail of fluorochrome-conjugated antibodies (anti-CD11c, -MHC Class II, -CD80, -CD86) to the cells and incubate for 30 minutes on ice in the dark.
- **Viability Staining:** Wash the cells twice with FACS buffer. Resuspend the pellet in FACS buffer and add a viability dye according to the manufacturer's instructions.
- **Data Acquisition:** Acquire data on a flow cytometer, collecting at least 50,000 events per sample.
- **Data Analysis:** Gate on the live, single-cell population and then on the CD11c+ population. Analyze the expression levels (Mean Fluorescence Intensity and percentage of positive cells) of MHC Class II, CD80, and CD86 on the CD11c+ dendritic cells.

Experimental Workflow for Flow Cytometry

Flow Cytometry Experimental Workflow



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Caption: A typical workflow for analyzing immune cell activation.

This guide provides a foundational understanding of **Diprovocim-X**'s superior performance in immune cell activation. The provided protocols and diagrams offer a framework for researchers to design and execute their own comparative studies.

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References

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